molecular formula C6H16BrNO2S2 B123891 Mtset CAS No. 155450-08-1

Mtset

Katalognummer B123891
CAS-Nummer: 155450-08-1
Molekulargewicht: 278.2 g/mol
InChI-Schlüssel: DZWJBKUVHJSHAR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MTSET (2-(Trimethylammonium)ethyl methanethiosulfonate, bromide) is a positively charged MTS reagent . It is an off-white solid that is soluble in water or DMSO . It is typically stored desiccated at -20°C . Its molecular weight is 278.23 .


Synthesis Analysis

MTSET is used in the field of genetics for set tests, which are a powerful approach for genome-wide association testing between groups of genetic variants and individual quantitative traits . MTSET is an implementation of efficient set test algorithms for joint analysis across multiple traits . It can account for confounding factors such as relatedness .


Chemical Reactions Analysis

MTSET is used in the substituted cysteine accessibility method (SCAM), a technique that combines site-directed mutagenesis and chemical modification to study the structure and function of proteins . MTSET reacts with cysteine residues in open, aqueous environments much faster than cysteine residues in the interior of a protein or at a protein-lipid interface .


Physical And Chemical Properties Analysis

MTSET is an off-white solid that is soluble in water or DMSO . It is typically stored desiccated at -20°C . Its molecular weight is 278.23 . Its molecular formula is C6H16BrNO2S2 .

Wissenschaftliche Forschungsanwendungen

Genome-Wide Association Testing

MTSET (methanethiosulfonate) is notably used in genomic studies. Casale et al. (2015) developed mtSet, a mixed-model approach for genome-wide association testing between groups of genetic variants and quantitative traits. This method allows for joint analysis across multiple correlated traits while accounting for population structure and relatedness. mtSet effectively combines the benefits of set tests with multi-trait modeling and is computationally efficient, suitable for large cohorts and multiple traits (Casale et al., 2015).

Ion Channel Research

MTSET is utilized in the study of ion channels. Becchetti et al. (1999) investigated the cyclic nucleotide–gated channels in bovine rod, using MTSET to test the accessibility of substituted cysteines from both sides of the plasma membrane. This research provided insights into the channel pore's topology, crucial for understanding ion selectivity and gating mechanisms (Becchetti et al., 1999).

Statistical Genetics

Another application of MTSET is found in statistical genetics. Casale (2016) derived more flexible methods for integrating genetic effects across variants and multiple quantitative traits, building on the classical linear mixed model (LMM). The mtSet model, which is a part of this research, enables efficient genome-wide association testing between genetic variants and multiple traits, accounting for confounding factors (Casale, 2016).

Bioinformatics

In the field of bioinformatics, MTSET is used in database management for scientific datasets. Ferreira et al. (1999) described the Active Data Repository (ADR), which integrates storage, retrieval, and processing of multi-dimensional datasets on a parallel machine. This infrastructure is critical for handling large scientific datasets in various research domains (Ferreira et al., 1999).

Safety And Hazards

MTSET may be harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, avoiding breathing dust/fume/gas/mist/vapours/spray, and washing with plenty of soap and water if in contact with skin are recommended .

Eigenschaften

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJBKUVHJSHAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935217
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mtset

CAS RN

155450-08-1
Record name (2-(Trimethylammonium)ethyl)methanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,790
Citations
ME O'Leary, M Chahine - Frontiers in Pharmacology, 2015 - frontiersin.org
… These findings suggested a link between the MTSET inhibition and fast inactivation. This … the MTSET inhibition of the V1763C and Y1767C mutants. The data indicate that the MTSET-…
Number of citations: 5 www.frontiersin.org
I Bruhova, BS Zhorov - Biophysical Journal, 2009 - cell.com
… and hence reaction with MTSET. We further created CaV2.1 models with MTSET-substitutions … The ammonium group of MTSET in positions 2i18 and 4i18 occludes the inner pore, while …
Number of citations: 1 www.cell.com
C Gonzalez, HP Koch, BM Drum… - Nature structural & …, 2010 - nature.com
… Closed-state modification was tested by applying 100 μM MTSET at −60 mV for 10 s, … open-state MTSET application. Open-state modification was tested by applying 100 μM MTSET …
Number of citations: 125 www.nature.com
R Stoop, S Thomas, F Rassendren, E Kawashima… - Molecular …, 1999 - ASPET
… MTSET, we coinjected different mixtures of wild-type and mutant-encoding mRNAs. We found that the inhibition by MTSET … in an inhibition by MTSET that also depended linearly on the …
Number of citations: 164 molpharm.aspetjournals.org
M Chhowalla, HE Unalan, Y Wang, Z Iqbal… - …, 2005 - iopscience.iop.org
… MTSET and SWNTs. Attempts to further characterize SWNT functionalization with MTSET are hindered by the fact that MTSET … , the mechanism for MTSET attachment to SWNTs shown …
Number of citations: 36 iopscience.iop.org
LK Henry, EM Adkins, Q Han, RD Blakely - Journal of Biological Chemistry, 2003 - ASBMB
… Notably, cocaine also protected MTSET inactivation of G100C and N101C, although MTS … by MTSET at I93C and Y95C, whereas cocaine significantly enhanced MTSET sensitivity at …
Number of citations: 123 www.jbc.org
T Tsunenari, H Sun, J Williams, H Cahill… - Journal of Biological …, 2003 - ASBMB
… (MTSET) of a series of … for MTSET inhibition of whole-cell current. Cysteines introduced between positions 78–99 and 223–226 are also accessible to external MTSET, with MTSET …
Number of citations: 261 www.jbc.org
D Fedida, Z Es-Salah-Lamoureux, Y Dou… - Heart …, 2012 - heartrhythmjournal.com
Background The human ether-a-go-go related gene protein (hERG) K + channel (Kv11.1) plays a major role in cardiac action potential repolarization, and defects in its function/…
Number of citations: 1 www.heartrhythmjournal.com
CJ Loland, C Grånäs, JA Javitch… - Journal of Biological …, 2004 - ASBMB
… transmembrane segment 3 of the MTSET-insensitive “E2C” … , MTSET did not inhibit uptake mediated by E2C I159C. Furthermore, no inhibition was observed upon treatment with MTSET …
Number of citations: 121 www.jbc.org
S Sheng, J Li, KA McNulty, T Kieber-Emmons… - Journal of Biological …, 2001 - ASBMB
… The activation of αS580Cβγ mENaC by MTSET was … MTSEA, MTSET, and Cd 2+ , whereas several other mutant channels were partially blocked by MTSEA or Cd 2+ but not by MTSET. …
Number of citations: 79 www.jbc.org

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